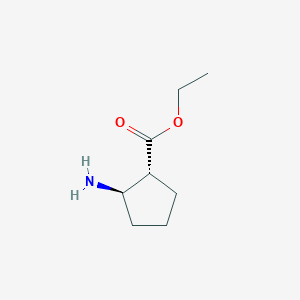

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424931 | |

| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114745-46-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114745-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its hydrochloride salt (CAS 2305202-68-8). Due to the limited availability of published experimental data for this specific stereoisomer, this document outlines the requisite experimental protocols and data presentation formats based on established analytical techniques for similar molecules.

Introduction

This compound is a chiral cyclic amino acid ester. The "trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific conformational properties that are of interest in medicinal chemistry and drug design. Accurate structural elucidation is paramount for understanding its biological activity and for its application as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound hydrochloride is presented below.

| Property | Value | Source |

| CAS Number | 2305202-68-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 193.67 g/mol | --INVALID-LINK--[1] |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[1] |

Spectroscopic Analysis

Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (Illustrative): A sample of this compound hydrochloride (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field spectrometer.

Data Presentation (Hypothetical):

Table 1: Hypothetical ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.20 | q | 2H | 7.1 | -OCH₂CH₃ |

| 3.90 | m | 1H | - | H2 (CH-NH₃⁺) |

| 3.00 | m | 1H | - | H1 (CH-COOEt) |

| 2.20 - 1.70 | m | 6H | - | Cyclopentane -CH₂- |

| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Ester) |

| 62.0 | -OCH₂CH₃ |

| 54.0 | C2 (CH-NH₃⁺) |

| 48.0 | C1 (CH-COOEt) |

| 30.0 | Cyclopentane -CH₂- |

| 28.0 | Cyclopentane -CH₂- |

| 22.0 | Cyclopentane -CH₂- |

| 14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Illustrative): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr pellet or Attenuated Total Reflectance (ATR) could be used.

Data Presentation (Hypothetical):

Table 3: Hypothetical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad, Strong | N-H stretch (Ammonium), C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1200 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Illustrative): High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) would be performed to confirm the elemental composition.

Data Presentation (Hypothetical):

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Ion |

| 158.1176 | [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺: 158.1176) |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.

Experimental Protocol (Illustrative): Single crystals of this compound hydrochloride suitable for X-ray diffraction would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal would be mounted on a diffractometer, and diffraction data would be collected at a low temperature (e.g., 100 K). The structure would be solved and refined using appropriate crystallographic software.

Data Presentation (Hypothetical):

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Table 6: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.54 | C2-C1-C5 | 104.0 |

| C1-C=O | 1.52 | O=C1-O1 | 125.0 |

| C2-N | 1.50 | C1-C2-N | 110.0 |

Synthesis and Purification Workflow

The synthesis of this compound typically involves the stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Logical Flow for Structural Elucidation

The process of confirming the structure of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.

Caption: Logical workflow for the complete structural elucidation of the target compound.

Conclusion

References

Physicochemical Properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a chiral molecule of interest in pharmaceutical research and development. This document collates available data, presents detailed experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Chemical Identity and Structure

This compound is a chiral amino acid ester. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers on the cyclopentane ring, indicating a trans configuration.

Molecular Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl (1R,2R)-2-aminocyclopentanecarboxylate |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number (HCl salt) | 2305202-68-8[1][2] |

Physicochemical Properties

Quantitative data for the specific (1R,2R) isomer is not extensively available in the public domain. The following tables summarize predicted values and experimental data for closely related stereoisomers and the racemic hydrochloride salt.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Melting Point | 97-100 °C | For the cis-hydrochloride salt.[3] |

| Boiling Point | 213.4 ± 33.0 °C | Predicted for the (1S,2R) isomer.[4] |

| Density | 1.045 ± 0.06 g/cm³ | Predicted for the (1S,2R) isomer. |

| pKa | 10.10 ± 0.40 | Predicted for the (1S,2R) isomer. |

| Appearance | White solid | For the hydrochloride salt.[3] |

| Solubility | Soluble in water | For the hydrochloride salt.[3] |

| Stability | Stable under normal laboratory conditions; sensitive to moisture and heat. | For the hydrochloride salt.[3] |

Table 3: Spectroscopic Data (Reference Data for Related Isomers)

| Spectrum | Chemical Shift (δ) / m/z | Source/Comment |

| ¹H NMR (400 MHz, D₂O) | 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), 1.66–1.91 (m, 4H; CH₂CH₂) | For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5] |

| ¹³C NMR (100 MHz, D₂O) | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7 | For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5] |

| HRMS (ESI) | [M+H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 | For 2-aminocyclopentanecarboxylic acid.[5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the sample powder. The sample height should be approximately 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Determination of pKa by Titration

Apparatus:

-

pH meter with a glass electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Distilled water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Fill the burette with standardized 0.1 M NaOH solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH shows a significant increase and then levels off (typically around pH 11-12).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa of the amino group corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the amino groups have been deprotonated.

Determination of Optical Rotation

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Accurately weigh a known mass of the sample (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent in a volumetric flask to a known volume (e.g., 10 mL).

-

Rinse the polarimeter cell with the solvent and then with the sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Chiral HPLC for Enantiomeric Purity

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® or Chiralpak®)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

Procedure:

-

Column Selection and Mobile Phase Screening: Select a suitable chiral column based on the structure of the analyte. Screen different mobile phase compositions (e.g., varying ratios of n-hexane/isopropanol) to achieve separation of the enantiomers.

-

Sample Preparation: Prepare a solution of the racemic mixture and a solution of the (1R,2R) enantiomer in the mobile phase at a known concentration.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs.

-

Injection volume: Typically 10-20 µL.

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample of the (1R,2R) enantiomer to confirm its retention time and to determine its enantiomeric purity by calculating the peak area percentages.

Mass Spectrometry

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or LC system for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Ionization: Introduce the sample into the ESI source. The analyte will be ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the cyclopentane ring.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Caption: Logical Flow for Chiral HPLC Method Development.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this isomer is limited, the provided information on related compounds and detailed experimental protocols offers a robust framework for researchers and drug development professionals to characterize this molecule. The successful application of these methodologies will enable a more complete understanding of its properties and facilitate its potential use in pharmaceutical applications.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2305202-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

- 4. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a chiral building block with applications in synthetic and medicinal chemistry. This document details its identification, key chemical data, a plausible synthetic pathway, and relevant analytical methods.

Compound Identification

The primary identifier for this compound is its CAS number. It is important to distinguish between the free base and its common salt form.

| Compound Name | CAS Number | Form |

| This compound hydrochloride | 2305202-68-8[1] | Hydrochloride Salt |

| This compound | Not explicitly found | Free Base |

Molecular Information:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ (Free Base) | |

| Molecular Weight | 157.21 g/mol (Free Base) | |

| Molecular Formula | C₈H₁₆ClNO₂ (Hydrochloride Salt) | [1] |

| Molecular Weight | 193.67 g/mol (Hydrochloride Salt) | [1] |

Physicochemical and Spectroscopic Data

Table 2.1: Physicochemical Properties of Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

| Property | Value |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 102-104 °C at 11 mmHg |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.452 |

Table 2.2: Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

| Spectroscopy Type | Key Features |

| ¹H NMR | Data available in public databases such as SpectraBase.[2][3] |

| ¹³C NMR | Data available in public databases such as SpectraBase.[2] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook.[4][5] |

| FTIR | Spectra available in public databases.[2] |

Note: Specific spectral data for this compound is not currently available in the searched literature. Researchers should perform their own analytical characterization upon synthesis.

Experimental Protocols: Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a scalable, stereoselective synthesis of all four stereoisomers of the parent amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), has been described and can be adapted.[6][7] The key steps involve the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by separation of the diastereomeric intermediates.

The following is a proposed synthetic workflow based on this literature.

Caption: Proposed synthetic workflow for this compound.

Methodology Details:

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction produces a mixture of diastereomeric ethyl 2-((1-phenylethyl)amino)cyclopentanecarboxylates.[6]

-

Diastereomer Separation: The resulting diastereomers can be separated using techniques such as column chromatography or fractional crystallization. The choice of the chiral amine in the previous step determines which pair of diastereomers is formed, allowing for the isolation of the precursor to the desired (1R,2R) product.[6]

-

Deprotection: The separated diastereomer is subjected to hydrogenolysis to remove the α-phenylethyl group. This is typically achieved using hydrogen gas and a palladium on carbon catalyst. This step yields the target free base, this compound.[6]

-

Salt Formation (Optional): The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

Analytical Methods for Chiral Purity

Ensuring the enantiomeric and diastereomeric purity of the final product is critical. The following analytical techniques are commonly employed for the separation and analysis of chiral amino acid esters and related compounds.

Caption: Analytical workflow for determining the chiral purity of the target compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of amino acid esters.

-

Chiral Gas Chromatography (GC): Another powerful technique for enantiomeric separation, often requiring derivatization of the analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess by integrating the corresponding signals in the NMR spectrum.

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not documented, compounds of this class are valuable intermediates in several areas:

-

Peptide Foldamer Chemistry: Constrained amino acids like 2-aminocyclopentanecarboxylic acid are used to create peptides with stable, predictable secondary structures (foldamers). These can mimic or inhibit biological interactions.[8][9]

-

Medicinal Chemistry: The rigid cyclopentane scaffold can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for optimizing drug-receptor interactions.

-

Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with defined stereochemistry.

The logical relationship for its application in drug development is outlined below.

Caption: Role as a building block in drug discovery.

References

- 1. 2305202-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]

- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 5. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry | Semantic Scholar [semanticscholar.org]

- 8. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate and its closely related analogs. These values are compiled from literature data on similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.2-1.3 | Triplet | 7.1 |

| -CH₂- (cyclopentane) | 1.5-2.2 | Multiplet | - |

| -NH₂ | 1.5-3.0 (broad) | Singlet | - |

| H-1 | 2.5-2.7 | Multiplet | - |

| H-2 | 3.1-3.3 | Multiplet | - |

| -O-CH₂- (ethyl) | 4.1-4.2 | Quartet | 7.1 |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl-trans-2-aminocyclopentanecarboxylate hydrochloride

Note: The trans configuration corresponds to the (1R,2R) and (1S,2S) enantiomers.

| Carbon Assignment | Observed Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 13.9 |

| -CH₂- (cyclopentane, C4) | 22.5 |

| -CH₂- (cyclopentane, C3) | 30.8 |

| -CH₂- (cyclopentane, C5) | 32.1 |

| C-1 | 50.1 |

| C-2 | 58.9 |

| -O-CH₂- (ethyl) | 61.3 |

| C=O (ester) | 173.2 |

Table 3: Predicted IR Spectroscopic Data for this compound

Based on the vapor phase IR spectrum of the (1R,2S)-diastereomer and general values for functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=O stretch (ester) | 1720-1740 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (ester) | 1150-1250 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 157.11 | Molecular Ion |

| [M-OC₂H₅]⁺ | 112.07 | Loss of the ethoxy group |

| [M-COOC₂H₅]⁺ | 84.08 | Loss of the carbethoxy group |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the analyte, this compound, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

2. ¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

-

Obtain the carbon-13 NMR spectrum on the same instrument.

-

A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.

-

A larger number of scans and a longer relaxation delay may be required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly onto the ATR crystal.

-

For a solid sample (such as a hydrochloride salt), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the mid-infrared range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For GC-MS, the compound should be sufficiently volatile and thermally stable.

-

For LC-MS, the compound is dissolved in a suitable solvent and separated on an LC column before entering the mass spectrometer.

-

Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

2. Mass Analysis:

-

The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

-

The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Chiral Landscape: An In-depth Technical Guide to the Purity and Enantiomeric Excess of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of chiral purity and the determination of enantiomeric excess (e.e.) for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. Ensuring high enantiomeric purity is paramount for the safety, efficacy, and selectivity of the final drug substance. This document details the synthetic strategies, analytical methodologies, and data interpretation necessary for the robust characterization of this compound.

Synthesis and Control of Stereochemistry

The enantiopure synthesis of this compound typically involves asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric catalytic hydrogenation of a suitable prochiral precursor is a common strategy to establish the desired stereocenters. Alternatively, resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution, can be employed to separate the desired (1R,2R)-enantiomer from its (1S,2S)-counterpart. The choice of synthetic route significantly impacts the initial enantiomeric purity of the target compound.

Determination of Enantiomeric Excess: A Comparative Overview

Accurate determination of the enantiomeric excess is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method for the separation and quantification of enantiomers. The choice of the chiral stationary phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid esters.

Table 1: Representative Chiral HPLC Methods for Enantiomeric Excess Determination

| Parameter | Method A | Method B |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Heptane / Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temperature | 25 °C | 30 °C |

| Expected Retention Times | (1S,2S)-enantiomer: ~8.5 min(1R,2R)-enantiomer: ~9.8 min | (1S,2S)-enantiomer: ~7.2 min(1R,2R)-enantiomer: ~8.1 min |

| Resolution (Rs) | > 1.5 | > 1.8 |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Derivatization of the amino group, for instance, with a trifluoroacetyl group, is often necessary to improve volatility and chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of such derivatives.

Table 2: Representative Chiral GC Method for Enantiomeric Excess Determination

| Parameter | Method Details |

| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride (TPC) |

| Chiral Stationary Phase | Chirasil-Val |

| Column Dimensions | 0.25 mm i.d. x 25 m, 0.16 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (2 min hold) to 180 °C at 4 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Expected Retention Times | Diastereomer 1: ~15.2 minDiastereomer 2: ~15.9 min |

Experimental Protocols

Below are detailed, representative protocols for the determination of the enantiomeric excess of this compound using chiral HPLC and GC.

Chiral HPLC Analysis Protocol

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector, a column oven, and a suitable chiral column as specified in Table 1.

-

Chromatographic Conditions: Set the mobile phase composition, flow rate, column temperature, and detector wavelength according to the chosen method in Table 1.

-

Injection: Inject 10 µL of the prepared sample solution.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area(1R,2R) - Area(1S,2S)) / (Area(1R,2R) + Area(1S,2S))] x 100

Chiral GC Analysis Protocol (with Derivatization)

-

Derivatization:

-

To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 1.2 equivalents of N-trifluoroacetyl-L-prolyl chloride (TPC).

-

Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

-

Seal the vial and heat at 60°C for 1 hour.

-

Cool the reaction mixture and quench with a small amount of methanol.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

-

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column as detailed in Table 2.

-

Chromatographic Conditions: Set the temperature program, carrier gas flow rate, and injector/detector temperatures as specified in Table 2.

-

Injection: Inject 1 µL of the derivatized sample solution.

-

Data Analysis: Integrate the peak areas of the resulting diastereomers. Calculate the enantiomeric excess based on the peak area ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the chiral purity of this compound.

Caption: Workflow for Chiral HPLC Analysis.

Caption: Workflow for Chiral GC Analysis with Derivatization.

(1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a valuable chiral building block in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral therapies. Its rigid cyclopentane scaffold and defined stereochemistry provide a crucial framework for designing molecules with high specificity and biological activity. This technical guide offers a comprehensive overview of its synthesis, key applications, and the experimental protocols necessary for its utilization in a research and development setting.

Synthesis of this compound

The most common and efficient method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the corresponding racemic mixture. Lipases, particularly Candida antarctica lipase B (CAL-B), have demonstrated high enantioselectivity in the hydrolysis of related carbocyclic β-amino esters.[1][2]

Enzymatic Kinetic Resolution

The principle of enzymatic kinetic resolution lies in the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of racemic ethyl 2-aminocyclopentanecarboxylate, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers.

A general workflow for this process is outlined below:

Figure 1: General workflow for the enzymatic kinetic resolution of racemic ethyl 2-aminocyclopentanecarboxylate.

Experimental Protocol: Enzymatic Kinetic Resolution

The following protocol is a representative procedure based on established methodologies for the resolution of analogous aminocycloalkane esters.[3][4]

Materials:

-

Racemic ethyl 2-aminocyclopentanecarboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., toluene or tert-butyl methyl ether)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Chiral HPLC column for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve racemic ethyl 2-aminocyclopentanecarboxylate in a biphasic system of phosphate buffer and an organic co-solvent.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B to the mixture. The enzyme loading is typically between 20-50 mg per mmol of substrate.[3]

-

Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40°C). Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

-

Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Product Separation:

-

Separate the organic and aqueous layers of the filtrate.

-

The organic layer contains the unreacted this compound. Wash this layer with a saturated sodium bicarbonate solution to remove any residual acidic product, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The aqueous layer contains the sodium salt of the (1S,2S)-2-aminocyclopentanecarboxylic acid. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the resulting carboxylic acid with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

The resulting this compound and (1S,2S)-2-aminocyclopentanecarboxylic acid can be further purified by column chromatography if necessary.

-

Determine the enantiomeric excess of the final products using chiral HPLC.

-

Quantitative Data:

| Substrate Type | Enzyme | Solvent System | Enantioselectivity (E) | Product ee (%) | Reference |

| cis-2-Aminocyclohexanecarboxamides | CAL-B | TBME/TAA | >200 | >99 | [5] |

| cis-2-Azidocycloalkanols | Lipase PS | Diethyl ether | High | >99 (after recrystallization) | [6] |

| Aromatic Morita-Baylis-Hillman Acetates | CAL-B | Phosphate buffer/Acetone | >400 | >99 | [4] |

Table 1: Representative enantioselectivities of lipase-catalyzed resolutions of related chiral building blocks.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several antiviral drugs, most notably carbocyclic nucleoside analogues and HCV protease inhibitors.[7][8][9]

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification enhances the metabolic stability of the drug by preventing enzymatic cleavage of the glycosidic bond. The chiral centers on the aminocyclopentane core of this compound are crucial for mimicking the stereochemistry of the natural ribose sugar, which is essential for the drug's interaction with viral enzymes.[10][11]

A generalized synthetic pathway for the incorporation of this building block into a carbocyclic nucleoside is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the HCV protease inhibitor Vaniprevir (MK-7009) using ring-closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of Ethyl 2-Aminocyclopentanecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of ethyl 2-aminocyclopentanecarboxylate isomers. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopentane ring, four stereoisomers exist: the enantiomeric pair of the cis diastereomer, (1R,2S) and (1S,2R), and the enantiomeric pair of the trans diastereomer, (1R,2R) and (1S,2S). The spatial arrangement of the amino and ethyl carboxylate groups confers distinct physical, chemical, and biological properties to each isomer, making their separation and characterization crucial for applications in medicinal chemistry and drug development.

Stereoisomers of Ethyl 2-Aminocyclopentanecarboxylate

The four stereoisomers of ethyl 2-aminocyclopentanecarboxylate are depicted below. The cis isomers have the amino and ethyl carboxylate groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.

Caption: Relationship between the four stereoisomers.

Physical and Spectroscopic Properties

The separation and identification of the stereoisomers of ethyl 2-aminocyclopentanecarboxylate rely on differences in their physical and spectroscopic properties. While data for all individual, pure enantiomers is not extensively published in a single source, the following tables summarize available information for the cis and trans diastereomers.

Table 1: Physical Properties of Ethyl 2-Aminocyclopentanecarboxylate Isomers

| Property | cis-Isomer (racemic) | trans-Isomer (racemic) |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol | 157.21 g/mol |

| Boiling Point | 213.4 °C at 760 mmHg[1] | Not available |

| Density | 1.045 g/cm³[1] | Not available |

Table 2: Spectroscopic Data of Ethyl 2-Aminocyclopentanecarboxylate Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis-(1R,2S)- / (1S,2R)- | Data not available in a comparative format. | Data not available in a comparative format. |

| trans-(1R,2R)- / (1S,2S)- | Data not available in a comparative format. | Data not available in a comparative format. |

Experimental Protocols

Synthesis of Racemic cis- and trans-Ethyl 2-Aminocyclopentanecarboxylate

A common route to the racemic mixtures of both diastereomers starts from ethyl 2-oxocyclopentanecarboxylate. The following is a generalized protocol based on published methods.

Caption: General workflow for synthesizing racemic isomers.

Protocol 1: Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol or ethanol.

-

Reductive Amination: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd-C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction carefully. Acidify the mixture with a dilute acid (e.g., HCl) and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.

-

Isolation: Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-isomers, can be separated by column chromatography on silica gel.

Chiral Resolution of Stereoisomers

The separation of the enantiomers can be achieved through classical chemical resolution using a chiral resolving agent or by enzymatic kinetic resolution.

Protocol 2: Chiral Resolution of cis-Ethyl 2-Aminocyclopentanecarboxylate using Tartaric Acid Derivative

This protocol is adapted from methods used for the resolution of the corresponding amino acid.

-

Salt Formation: Dissolve the racemic cis-ethyl 2-aminocyclopentanecarboxylate in a suitable solvent like acetonitrile. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, in the same solvent, heating gently if necessary.

-

Crystallization: Add the resolving agent solution to the solution of the racemic amine. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether). Add a base (e.g., sodium carbonate) to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl (1R,2S)- or (1S,2R)-2-aminocyclopentanecarboxylate. The other enantiomer can be recovered from the mother liquor.

Protocol 3: Enzymatic Kinetic Resolution of trans-Ethyl 2-Aminocyclopentanecarboxylate

Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of esters.

Caption: Workflow for enzymatic resolution.

-

Reaction Setup: Suspend racemic trans-ethyl 2-aminocyclopentanecarboxylate in a phosphate buffer solution (pH ~7).

-

Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B, CALB) to the mixture.

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

-

Work-up: Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.

-

Separation: Acidify the reaction mixture with dilute HCl and extract with an organic solvent to remove the unreacted ester enantiomer. Then, basify the aqueous layer and extract with an organic solvent to isolate the amino acid product, which can be re-esterified if desired. Alternatively, the separation can be achieved by extraction at different pH values.

-

Purification: Purify the separated ester and amino acid (or its re-esterified product) by appropriate methods, such as column chromatography, if necessary.

Conclusion

The stereoisomers of ethyl 2-aminocyclopentanecarboxylate represent a valuable class of compounds for the synthesis of chiral drugs and other bioactive molecules. A thorough understanding of their stereochemistry and the availability of robust methods for their synthesis and separation are essential for their effective utilization in research and development. This guide provides a foundational overview of these aspects, highlighting the key experimental considerations for working with these stereoisomers. Further characterization of the individual, enantiomerically pure esters is recommended to build a more complete dataset for the scientific community.

References

Unlocking New Frontiers: Potential Research Areas for (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a chiral cyclic β-amino acid ester, represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold offers a unique tool for creating conformationally constrained molecules, a strategy widely employed to enhance the biological activity, selectivity, and metabolic stability of therapeutic agents. As a bifunctional molecule containing both an amine and an ester group in a defined stereochemical arrangement, it serves as a crucial precursor for a diverse range of complex molecular architectures, from peptidomimetics to chiral ligands for asymmetric catalysis. This guide explores the established applications and delineates promising, under-explored research avenues for this potent chiral synthon, providing detailed protocols and data to facilitate future investigations.

Core Research Area 1: Peptidomimetics and Drug Discovery

The incorporation of cyclic β-amino acids like (1R,2R)-2-aminocyclopentanecarboxylic acid into peptides is a proven strategy for inducing stable secondary structures, such as β-turns and helices.[1][2] This conformational rigidity can lead to enhanced receptor binding affinity and improved resistance to enzymatic degradation compared to their linear, more flexible counterparts.

Potential Therapeutic Targets:

-

Opioid Receptors: Existing research has demonstrated that substituting proline residues in morphiceptin, a µ-opioid receptor selective agonist, with various stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c) significantly impacts receptor affinity and selectivity.[1][3] This establishes a clear precedent for exploring derivatives of the (1R,2R)-isomer as modulators of other G-protein coupled receptors (GPCRs), such as those for somatostatin, GLP-1, or neuropeptide Y, where specific conformations are key for activity.

-

Protease Inhibitors: The constrained backbone of (1R,2R)-Ac5c can be used to mimic the transition state of peptide cleavage by proteases. This makes it an attractive scaffold for designing novel inhibitors for targets like HCV NS3/4A protease or various matrix metalloproteinases (MMPs) implicated in cancer.

-

Antimicrobial Peptides (AMPs): The development of resistance to conventional antibiotics has spurred research into AMPs. Incorporating (1R,2R)-Ac5c could lead to synthetic AMPs with enhanced stability and lytic activity against multidrug-resistant bacteria.

Bioactivity of Morphiceptin Analogs

The following table summarizes the binding affinities of morphiceptin analogs where the Proline at position two was replaced with different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c). The data clearly show that stereochemistry is critical for receptor interaction, with the (1R,2S)-cis isomer displaying the highest affinity for the µ-opioid receptor.[1][3]

| Compound | Structure | µ-Receptor IC50 (nM) | δ-Receptor IC50 (nM) | Selectivity (µ/δ) |

| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ | 15 ± 2 | >10,000 | >667 |

| Analog 1 | Tyr-(1R,2S)-Ac5c-Phe-Pro-NH₂ | 30 ± 5 | 1,200 ± 150 | 40 |

| Analog 2 | Tyr-(1S,2R)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |

| Analog 3 | Tyr-(1R,2R)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |

| Analog 4 | Tyr-(1S,2S)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |

A key research direction is the systematic exploration of derivatives based on the (1R,2R)-scaffold against a wider panel of receptors. The workflow for such a project is outlined below.

Core Research Area 2: Asymmetric Catalysis

Chiral amines and their derivatives are foundational ligands in asymmetric catalysis. The rigid C₂-symmetric backbone of trans-disubstituted cyclopentanes makes derivatives of this compound excellent candidates for novel chiral ligands. By modifying the amine and ester functionalities, a wide array of ligand classes, such as aminophosphines, diamines, or amino-alcohols, can be synthesized.

Potential Catalytic Applications:

-

Palladium-Catalyzed Reactions: Ligands derived from this scaffold could be highly effective in classic cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, inducing high enantioselectivity.

-

Rhodium and Iridium Catalysis: Asymmetric hydrogenation is a cornerstone of industrial synthesis for chiral pharmaceuticals. Rhodium or Iridium complexes bearing ligands derived from the (1R,2R)-scaffold are promising candidates for the enantioselective reduction of prochiral olefins.

-

Lewis Acid Catalysis: Conversion of the ester to an alcohol and derivatization of the amine can yield powerful ligands for enantioselective Lewis acid catalysis, applicable to Diels-Alder, Friedel-Crafts, and aldol reactions.

While specific data for ligands derived directly from this compound is scarce, the closely related (1S,2R)-2-aminocyclopentan-1-ol has been successfully used as a chiral auxiliary, demonstrating the principle of high stereochemical control conferred by the cyclopentane ring.

| Reaction | Substrate | Diastereoselectivity | Yield |

| Asymmetric Alkylation | N-Propionyl oxazolidinone | >99% | 95% |

| Asymmetric Aldol | N-Propionyl oxazolidinone + Benzaldehyde | >99% (syn) | 85% |

The development of novel catalysts from this compound represents a significant opportunity for innovation in asymmetric synthesis.

Core Research Area 3: Bio-organic Chemistry and Molecular Probes

The interaction of morphiceptin analogs with opioid receptors highlights the potential of using this scaffold to probe complex biological systems. The defined stereochemistry allows for the precise positioning of functional groups to interact with biological targets.

Opioid Receptor Signaling Pathway:

Derivatives of this compound that act as opioid receptor agonists would initiate a signaling cascade through G-protein coupling. Understanding this pathway is crucial for designing drugs with specific downstream effects, potentially separating desired analgesia from adverse side effects.

Experimental Protocols

Protocol 1: Scalable Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol outlines a method for the synthesis and resolution of the four stereoisomers of 2-aminocyclopentanecarboxylic acid, starting from racemic ethyl 2-oxocyclopentanecarboxylate. The (1R,2R) isomer is separated via diastereomeric salt formation.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

(R)-α-phenylethylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

(2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid (L-DBTA)

-

Acetonitrile

-

Diethyl ether

-

Potassium carbonate (K₂CO₃)

-

Sodium sulfate (Na₂SO₄)

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Hydrochloric acid (HCl)

Procedure:

-

Reductive Amination:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and (R)-α-phenylethylamine (1.0 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise while maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with 1 M HCl and extract the aqueous phase with diethyl ether to remove unreacted starting materials.

-

Basify the aqueous layer with 30% NaOH and extract the product, a mixture of diastereomeric amino esters, with diethyl ether.

-

Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

-

-

Diastereomeric Salt Formation and Separation:

-

Dissolve the crude mixture of amino esters in hot acetonitrile.

-

In a separate flask, dissolve (2R,3R)-2,3-dibenzoyl-l-(-)-tartaric acid (L-DBTA) (1.0 eq relative to the desired isomer) in hot acetonitrile.

-

Add the amino ester solution dropwise to the hot L-DBTA solution.

-

Allow the mixture to cool to room temperature, then store at 4 °C for 12 hours to facilitate precipitation.

-

Filter the white precipitate, which is the diastereomeric salt of the (1R,2R) and (1S,2R) amino esters, and wash with cold acetonitrile.

-

The (1R,2R) isomer can be preferentially crystallized and separated from the (1S,2R) isomer through careful recrystallization.

-

-

Liberation and Protection of the Amino Ester:

-

Suspend the resolved diastereomeric salt in a biphasic mixture of diethyl ether and aqueous K₂CO₃ solution.

-

Stir until all solids dissolve. Separate the organic phase and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure ethyl (1R,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate.

-

-

Cleavage of Chiral Auxiliary and Final Product Formation:

-

The phenylethyl auxiliary group can be removed via catalytic hydrogenation (e.g., using Pd/C under H₂ atmosphere).

-

The resulting this compound can be protected (e.g., with Fmoc-OSu) or hydrolyzed (e.g., with LiOH) to the corresponding carboxylic acid as needed for further synthesis.

-

Conclusion and Future Outlook

This compound is a chiral building block with significant, yet not fully realized, potential. The established success of its parent acid in creating potent, conformationally constrained peptidomimetics provides a strong foundation for future drug discovery efforts targeting a wide range of diseases. The most promising and underexplored research areas lie in its application to asymmetric catalysis. The development of novel, highly efficient chiral ligands derived from this scaffold could address long-standing challenges in the stereoselective synthesis of complex molecules. Furthermore, its use in creating sophisticated molecular probes will continue to aid in the elucidation of complex biological pathways. The protocols and data presented in this guide are intended to serve as a catalyst for innovation, empowering researchers to unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide to (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate Hydrochloride Salt

Abstract

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral organic compound of significant interest in pharmaceutical research and medicinal chemistry. As an amino acid ester derivative, it serves as a valuable building block in the synthesis of more complex molecules, including therapeutic agents for neurological conditions. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental and developmental settings. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its potential applications in drug development, particularly in the context of RNA metabolism modulation.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in research and development.

| Property | Value |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol [1] |

| CAS Number | 2305202-68-8 |

| Appearance | White to off-white crystalline solid.[2] |

| Solubility | Soluble in water.[2][3] |

| Storage Conditions | Sealed in a dry environment, at 2-8°C. For long-term storage, keeping it in a freezer under -20°C is also recommended.[4] |

| Stability | Stable under normal laboratory conditions, but sensitive to moisture and heat.[3] |

| Purity | Commercially available forms often have a purity of 97% or higher.[2] |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of stereochemistry. A general synthetic approach involves the formation of the cyclopentane ring system with the desired stereochemistry, followed by esterification and amination, and finally, conversion to the hydrochloride salt.

Experimental Workflow for Synthesis and Purification

Methodology:

-

Stereoselective Synthesis of the Cyclopentane Core: The synthesis often begins with a chiral starting material or employs an asymmetric catalytic method to establish the desired (1R,2R) stereochemistry on the cyclopentane ring.

-

Esterification: The carboxylic acid functionality on the cyclopentane ring is converted to its ethyl ester, typically by reaction with ethanol in the presence of an acid catalyst.

-

Introduction of the Amino Group: An amino group is introduced at the C2 position. This can be achieved through various methods, such as reductive amination of a corresponding ketone or nucleophilic substitution with an amine-containing reagent. Protecting groups may be necessary for other functional groups during this step.

-

Deprotection: If protecting groups were used, they are removed under appropriate conditions to yield the free amine.

-

Purification: The crude product is purified, often using column chromatography, to isolate the desired stereoisomer.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. This reaction forms the hydrochloride salt, which often enhances the compound's stability and solubility in aqueous solutions.[3]

-

Crystallization: The final hydrochloride salt is typically isolated by crystallization to yield a pure, solid product.

Characterization

The structure and purity of the synthesized this compound hydrochloride are confirmed using a combination of spectroscopic and analytical techniques.

Logical Workflow for Structural Characterization

References

- 1. chemsrc.com [chemsrc.com]

- 2. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]

- 3. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

- 4. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Proposed Synthetic Route for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate from Shikimic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is an attractive chiral starting material for organic synthesis.[1] Its rigid, polyoxygenated cyclohexene core provides a scaffold with multiple stereocenters that can be manipulated to access a variety of complex chiral molecules. The target molecule, (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, is a cyclic β-amino acid derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (foldamers) and act as scaffolds for peptidomimetics.[2][3][4] The development of a synthetic route to this target from a renewable resource like shikimic acid is of considerable interest.

This application note details a proposed synthetic strategy to transform the six-membered ring of shikimic acid into the five-membered ring of the target compound while controlling the stereochemistry at the C1 and C2 positions.

Proposed Synthetic Workflow

The proposed synthesis begins with the protection of the functional groups of shikimic acid, followed by saturation of the cyclohexene ring. The key transformation is the oxidative cleavage of a diol to form a dialdehyde, which then undergoes an intramolecular aldol condensation to form the cyclopentane ring. Finally, stereoselective introduction of the amino group and functional group manipulation will yield the target product.

Caption: Proposed synthetic workflow from shikimic acid to the target amino ester.

Data Presentation: Summary of Proposed Reactions

The following table summarizes the proposed reaction steps and provides representative data from analogous reactions found in the literature. It is important to note that the yields are for similar, but not identical, transformations and will require experimental optimization.

| Step | Transformation | Reagents and Conditions (Analogous) | Representative Yield (%) | Reference (Analogous) |

| 1 | Esterification | Shikimic Acid, Ethanol, H₂SO₄ (cat.), Reflux | ~95 | General Procedure |

| 2 | Acetonide Protection | Ethyl Shikimate, 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone, rt | 75-85 | [5] |

| 3 | Catalytic Hydrogenation | Protected Shikimate, H₂, 10% Pd/C, Methanol, rt, 1 atm | >95 | [6] |

| 4 | Oxidative Cleavage | Hydrogenated Intermediate, Sodium Periodate (NaIO₄), THF/H₂O, rt | 80-95 | [7][8] |

| 5 | Intramolecular Aldol Condensation | Dialdehyde, L-proline (cat.), DMSO, rt | 70-85 | [9][10] |

| 6 | Conjugate Reduction | Cyclopentenone Ester, NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C to rt | 85-95 | General Procedure |

| 7 | Stereoselective Reductive Amination | Cyclopentanone Ester, (R)-α-phenylethylamine, Ti(OiPr)₄, H₂, Pd/C; followed by hydrogenolysis | 60-70 (over two steps) | [2] |

| 8 | Deprotection | Protected Amino Ester, 80% Acetic Acid in H₂O, 40 °C | >90 | [11] |

Experimental Protocols (Based on Analogous Reactions)

Note: These protocols are adapted from literature procedures for similar transformations and should be considered as a starting point for experimental work. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary for each step.

Step 1: Esterification of Shikimic Acid to Ethyl Shikimate

-

Suspend (-)-shikimic acid (1.0 eq) in anhydrous ethanol (approx. 0.1 M).

-

Add concentrated sulfuric acid (0.05 eq) dropwise.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl shikimate.

Step 2: Protection of Ethyl Shikimate as a 3,4-O-Isopropylidene Acetal

-

Dissolve ethyl shikimate (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the protected ethyl shikimate.

Step 3: Catalytic Hydrogenation of the Protected Shikimate

-

Dissolve the protected ethyl shikimate (1.0 eq) in methanol (approx. 0.1 M).

-

Add 10% Palladium on carbon (5-10 wt%).

-

Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature until the starting material is consumed (TLC monitoring).

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the hydrogenated intermediate.

Step 4: Oxidative Cleavage to the Dialdehyde

-

Dissolve the hydrogenated intermediate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C and add sodium periodate (2.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid with THF.

-

Extract the filtrate with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude dialdehyde, which should be used immediately in the next step.

Step 5: Intramolecular Aldol Condensation

-

Dissolve the crude dialdehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add L-proline (0.2 eq) as a catalyst.

-

Stir the reaction at room temperature for 12-24 hours.

-

Add water to the reaction mixture and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the cyclopentenone ester.

Step 6: Conjugate Reduction of the Cyclopentenone

-

Dissolve the cyclopentenone ester (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

-

Quench the reaction with acetone, then add dilute HCl.

-

Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the cyclopentanone ester.

Step 7: Stereoselective Reductive Amination

-

Dissolve the cyclopentanone ester (1.0 eq) and (R)-α-phenylethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add titanium(IV) isopropoxide (1.2 eq) and stir at room temperature for 2-4 hours.

-

Transfer the mixture to a hydrogenation vessel, add 10% Pd/C (10 wt%), and hydrogenate at 50 psi H₂ for 24 hours.

-

Filter through Celite® and concentrate. The resulting diastereomeric mixture of amines is then subjected to hydrogenolysis (H₂, 10% Pd/C, ethanol) to remove the α-phenylethyl group.

-

The diastereomers of the resulting amino ester can be separated by chromatography.

Step 8: Deprotection of the Isopropylidene Acetal

-

Dissolve the protected amino ester in a solution of 80% acetic acid in water.

-

Heat the mixture to 40 °C and stir for 4-8 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

-

The final product, this compound, may require further purification by chromatography or crystallization.

Logical Relationships and Stereochemical Analysis

The stereochemistry of (-)-shikimic acid is (3R,4S,5R). The proposed synthetic route is designed to translate this chirality into the desired (1R,2R) configuration of the final product.

Caption: Proposed stereochemical pathway from shikimic acid to the target molecule.

-

Steps 1-3: The stereocenters at C3, C4, and C5 of shikimic acid are retained during esterification, protection, and hydrogenation.

-

Step 4: Oxidative cleavage of the C3-C4 diol will result in a dialdehyde. The stereocenter at C5 of the original shikimic acid will be preserved and will become the α-carbon to the ester group in the dialdehyde intermediate.

-

Step 5 & 6: The intramolecular aldol condensation will form the five-membered ring. The stereochemistry of the newly formed stereocenter will be influenced by the existing stereocenter. Subsequent reduction of the double bond will set the relative stereochemistry of the two centers on the cyclopentane ring.

-

Step 7: The use of a chiral amine, such as (R)-α-phenylethylamine, in the reductive amination is intended to control the absolute stereochemistry of the newly introduced amino group, leading to the desired (1R,2R) isomer after separation of diastereomers and deprotection.

Conclusion

The proposed synthetic route offers a viable and logical approach to the synthesis of this compound from shikimic acid. While this pathway requires experimental validation and optimization, it is based on well-established chemical transformations. The successful development of this synthesis would provide access to a valuable chiral building block from a renewable starting material, which is of significant interest to the pharmaceutical and chemical industries. This document provides the necessary foundational information for researchers to embark on this synthetic endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. online.bamu.ac.in [online.bamu.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 8. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]